3-(2-phenyl-1H-imidazol-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

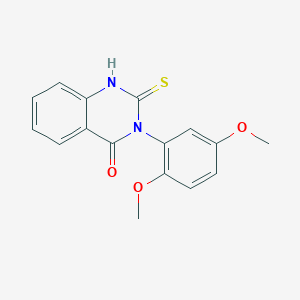

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The phenyl group attached to the imidazole ring suggests potential aromatic interactions, and the propanoic acid moiety indicates the presence of a carboxylic acid functional group, which could be involved in hydrogen bonding and other acid-base interactions.

Synthesis Analysis

The synthesis of related imidazole-containing compounds has been reported in various studies. For instance, novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates were synthesized and showed potent inhibitory activity in a CYP26A1 microsomal assay . Another study reported the efficient N-arylation of imidazoles using 3-(diphenylphosphino)propanoic acid as a ligand for copper-catalyzed C-N coupling reactions . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, as evidenced by the synthesis of compounds with spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones from 3-phenyl-3-aminoquinoline-2,4-diones reacting with isothiocyanates . The molecular structure of this compound would likely exhibit similar complexity, with the potential for intramolecular hydrogen bonding between the imidazole and carboxylic acid groups.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, 2-(imidazol-1-yl)-1-phenylethanone formed crystalline adducts with different acidic components through hydrogen bonding and other noncovalent interactions . This suggests that this compound could also form adducts with other compounds, potentially leading to the formation of salts or co-crystals.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. Some compounds, such as those synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, exhibited antimicrobial activity and promoted rapeseed growth . Similarly, novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones showed anti-leishmanial, anti-oxidant, and anti-fungal activities . These findings suggest that this compound could also possess interesting biological activities, which would be worth investigating further.

科学的研究の応用

Synthesis and Biological Activity

3-(2-phenyl-1H-imidazol-1-yl)propanoic acid serves as a precursor in the synthesis of heterocyclic compounds, leveraging the reactivity of its imidazole ring. This reactivity facilitates the generation of numerous derivatives, each exhibiting a unique set of biological activities. For instance, imidazole derivatives have been synthesized as potential anticancer agents, highlighting the significance of the core structure in medicinal chemistry (Gomaa & Ali, 2020). Furthermore, the exploration of cinnamic acid derivatives, sharing a functional resemblance with this compound, underscores the broader interest in phenylpropanoids for their antitumor potential (De, Baltas, & Bedos-Belval, 2011).

Chemical Inhibition and Neuroprotection

The application of imidazole derivatives extends to the inhibition of cytochrome P450 isoforms, illustrating their potential in mitigating drug-drug interactions, a crucial consideration in pharmacotherapy (Khojasteh et al., 2011). In addition, compounds like YM872, characterized by the imidazole scaffold, have demonstrated neuroprotective properties in preclinical models, suggesting a promising avenue for treating acute neurological conditions (Takahashi et al., 2006).

Corrosion Inhibition

Beyond pharmacological applications, imidazole derivatives, including those structurally related to this compound, are recognized for their effectiveness as corrosion inhibitors. This utility underscores the chemical versatility of the imidazole ring, providing a sustainable solution to corrosion challenges in various industrial applications (Sriplai & Sombatmankhong, 2023).

作用機序

Target of Action

Imidazole derivatives have been known to target a broad range of biological receptors and enzymes . For instance, some imidazole derivatives have been found to inhibit p97, a crucial ATPase involved in various cellular processes .

Mode of Action

Imidazole compounds generally interact with their targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and electrostatic interactions . For example, certain imidazole derivatives have been found to covalently inhibit p97 by targeting the C522 residue .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may exhibit stability under a range of environmental conditions.

将来の方向性

特性

IUPAC Name |

3-(2-phenylimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11(16)6-8-14-9-7-13-12(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVVEEAFNMULBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349386 |

Source

|

| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53660-14-3 |

Source

|

| Record name | 3-(2-Phenyl-1H-imidazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)